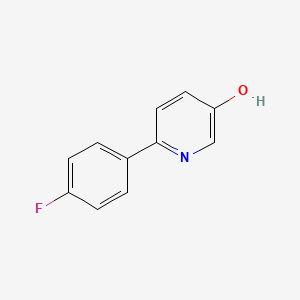

6-(4-Fluorophenyl)pyridin-3-OL

概要

説明

“6-(4-Fluorophenyl)pyridin-3-OL” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

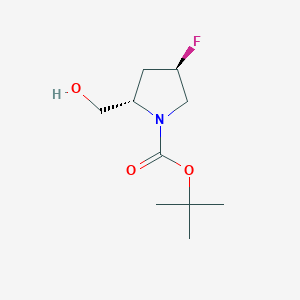

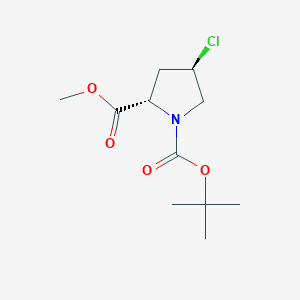

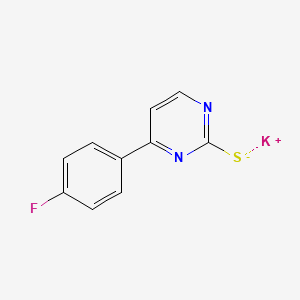

The synthesis of “this compound” and similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of these compounds . In 2016, De Tran et al. synthesized a library of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potential anti-AD agents with a target selectivity toward BACE1 .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring linked to a benzene ring . The compound has a molecular formula of C11H9BFNO2 .Chemical Reactions Analysis

Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .科学的研究の応用

Organic Electronics and Light Emitting Diodes

6-(4-Fluorophenyl)pyridin-3-OL derivatives are key in the field of organic electronics, particularly in the development of light-emitting diodes (LEDs). In one study, the ligand 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole was synthesized and used in Ir(III) complexes to create polymer light-emitting diodes with tunable emission. These devices demonstrated high external quantum efficiency and luminous efficiency, highlighting the potential of such compounds in enhancing LED performance (Cho et al., 2010).

Synthesis of Biologically Active Compounds

Compounds related to this compound are instrumental in synthesizing various biologically active compounds. The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is an example, where the compound serves as an important intermediate. This process involves multiple steps like nitration, chlorination, and condensation, demonstrating the compound's versatility in medicinal chemistry (Wang et al., 2016).

Catalysis and Bond Activation

In catalysis, this compound derivatives play a significant role. For instance, 2-tert-Butyl-6-(4-fluorophenyl)pyridine was used to create a Pt(II) complex through the activation of C-H bonds. This study revealed the balance between sp2 and sp3 C-H bond activation, underscoring the compound's importance in understanding complex catalytic processes (Crosby et al., 2009).

作用機序

Target of Action

Similar compounds have shown antiproliferative activity against various cancer cell lines .

Mode of Action

It’s suggested that similar compounds may induce cell death by interacting with various cellular targets .

Biochemical Pathways

Related compounds have been shown to induce cell death, suggesting they may affect pathways related to cell proliferation and survival .

Safety and Hazards

将来の方向性

The compound “6-(4-Fluorophenyl)pyridin-3-OL” is a versatile material used in scientific research. Its unique properties enable its application in various fields, including drug discovery and organic synthesis. Future research may focus on the synthesis of novel pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

6-(4-fluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-3-1-8(2-4-9)11-6-5-10(14)7-13-11/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZHWYBXZUXBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673381 | |

| Record name | 6-(4-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31776-87-1 | |

| Record name | 6-(4-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B3124190.png)

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B3124219.png)

methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride](/img/structure/B3124247.png)

![N-(3-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanamide](/img/structure/B3124257.png)